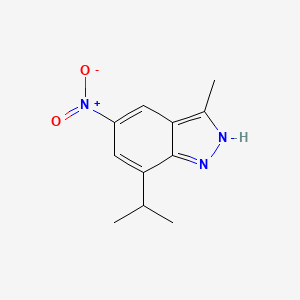
7-isopropyl-3-methyl-5-nitro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-isopropyl-3-methyl-5-nitro-1H-indazole: is a heterocyclic compound with the following chemical formula:
C7H5N3O2
. It belongs to the indole family, which includes several bioactive compounds. The indole nucleus plays a crucial role in various synthetic drug molecules and has been explored for its therapeutic potential.Preparation Methods
Synthetic Routes:: The synthesis of 7-isopropyl-3-methyl-5-nitro-1H-indazole involves several steps. While I don’t have specific synthetic routes for this compound, researchers typically use established methods to construct the indazole ring system. These methods may include cyclization reactions, condensations, and functional group transformations.
Industrial Production:: Unfortunately, information on industrial-scale production methods for this compound is scarce. it’s likely that pharmaceutical companies or research institutions employ efficient and scalable synthetic routes to produce this compound.
Chemical Reactions Analysis
Reactivity:: Indazoles, including 7-isopropyl-3-methyl-5-nitro-1H-indazole, undergo various chemical reactions due to their aromatic nature. Some common reactions include electrophilic substitution, reduction, and nucleophilic substitution.
Common Reagents and Conditions::Electrophilic Substitution: Indazoles readily react with electrophiles (e.g., halogens, acyl chlorides) to form substituted derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amino derivative.
Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols) can replace functional groups in the indazole ring.
Major Products:: The specific products formed during these reactions depend on the substituents and reaction conditions. For instance, reduction of the nitro group leads to the corresponding amino derivative.
Scientific Research Applications
Pharmacological Activities:: Indole derivatives, including 7-isopropyl-3-methyl-5-nitro-1H-indazole, exhibit diverse biological activities:
Antiviral: Some indazole derivatives have shown inhibitory activity against viruses .
Antioxidant: Indazoles may possess antioxidant properties.
Anticancer: Further research is needed, but indazoles could be explored as potential anticancer agents.
Mechanism of Action
The precise mechanism by which 7-isopropyl-3-methyl-5-nitro-1H-indazole exerts its effects remains an area of investigation. It likely interacts with specific molecular targets or pathways, but detailed studies are required.
Comparison with Similar Compounds
While I don’t have a direct comparison, it’s essential to explore related indazole derivatives. Some similar compounds include other substituted indazoles and indole-based molecules.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-methyl-5-nitro-7-propan-2-yl-2H-indazole |
InChI |
InChI=1S/C11H13N3O2/c1-6(2)9-4-8(14(15)16)5-10-7(3)12-13-11(9)10/h4-6H,1-3H3,(H,12,13) |
InChI Key |
NNZARHAQPZPVRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NN1)C(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















